molecular formula C13H13ClN2O3 B5504358 2-(4-chloro-2-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B5504358
M. Wt: 280.70 g/mol
InChI Key: OHTQTSIBVOLUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.0614700 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides like acetochlor and metolachlor, which share structural similarities with the query compound, has focused on their metabolism in human and rat liver microsomes. These studies have shed light on the carcinogenic potential of these herbicides, attributed to metabolic activation pathways leading to DNA-reactive products. Such research provides a foundational understanding of how chloroacetamide compounds, potentially including "2-(4-chloro-2-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide," undergo biotransformation and the implications for toxicity and safety assessment (Coleman et al., 2000).

Synthesis and Evaluation of Novel Compounds

Studies on the synthesis of novel compounds derived from chloroacetamide and their evaluation for antimicrobial and other biological activities demonstrate the versatility and potential utility of these compounds in drug discovery. For instance, the synthesis of novel imines and thiazolidinones from related chloroacetamide derivatives and their subsequent evaluation for antibacterial and antifungal activities highlight the potential for discovering new therapeutic agents from chloroacetamide-based compounds (Fuloria et al., 2009).

Anticancer and Anti-Inflammatory Activities

Research into the anticancer and anti-inflammatory activities of synthesized acetamide derivatives, including chloroacetamide analogs, underscores the potential of these compounds in medicinal chemistry. These studies often involve the development of new chemical entities and the evaluation of their biological activities, providing insights into the therapeutic applications of acetamide derivatives in treating various conditions (Rani et al., 2014).

Environmental and Health Safety Assessments

Evaluations of the safety and environmental impact of novel compounds, including chloroacetamide derivatives, are critical for their potential use in various applications. Studies focusing on the toxicological assessment of novel cooling compounds, for example, assess their safety for use in food and beverage applications, highlighting the importance of understanding the metabolic pathways and potential health effects of these compounds (Karanewsky et al., 2015).

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-5-10(14)3-4-11(8)18-7-13(17)15-12-6-9(2)19-16-12/h3-6H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTQTSIBVOLUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.